4-Iodo-6-phenylpyrimidine
Overview
Description
4-Iodo-6-phenylpyrimidine, also known as 4-IPP, is a member of the class of pyrimidines carrying iodo and phenyl substituents at positions 4 and 6 respectively . It has a role as a macrophage migration inhibitory factor inhibitor, an antineoplastic agent, and an apoptosis inducer .
Molecular Structure Analysis
The molecular formula of 4-Iodo-6-phenylpyrimidine is C10H7IN2, and its molecular weight is 282.08 . The InChIKey of the compound is ZTCJXHNJVLUUMR-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Iodo-6-phenylpyrimidine (4-IPP) is known to inhibit RANKL-induced osteoclastogenesis and potentiate osteoblast-mediated mineralization and bone nodule formation . It also downregulates stemness phenotype, intracellular signaling cascades, mesenchymal trans-differentiation, and induces apoptosis in proneural glioma stem cells .Physical And Chemical Properties Analysis
4-Iodo-6-phenylpyrimidine has a boiling point of 380.2±30.0 °C and a density of 1.728±0.06 g/cm3 . It is soluble in DMSO .Scientific Research Applications
1. Nonlinear Optics and Photophysical Properties
4-Iodo-6-phenylpyrimidine derivatives have significant applications in nonlinear optics (NLO) and photophysics. A study on thiopyrimidine derivatives, which are closely related to 4-iodo-6-phenylpyrimidine, demonstrates their potential in nonlinear optics. The research highlights the importance of pyrimidine rings, found in 4-iodo-6-phenylpyrimidine, for their promising applications in medicine and NLO fields (Hussain et al., 2020).
2. Anticancer Properties
Phenylpyrimidine derivatives, which include compounds like 4-iodo-6-phenylpyrimidine, have shown potential as anticancer agents. Research indicates that these compounds can exhibit potent biological activities against various cancer cell lines, providing a basis for further exploration as antitumor agents (Jin Bo, Ye, & Yang Hongliang, 2018).
3. Corrosion Inhibition
Studies reveal that phenylpyrimidine derivatives, such as 4-iodo-6-phenylpyrimidine, can act as corrosion inhibitors. These compounds have been tested for their effectiveness in preventing corrosion of metals in acidic environments, demonstrating their utility in industrial applications (Liu Xianghong et al., 2014).
4. Antimicrobial and Antioxidant Activities
Derivatives of 4-iodo-6-phenylpyrimidine have been synthesized and evaluated for their antibacterial and antioxidant properties. These compounds have shown significant activity against various bacterial strains and possess notable antioxidant capabilities, suggesting their potential in pharmaceutical applications (Rostamizadeh et al., 2013).
5. Synthesis and Characterization
Research has focused on the synthesis and characterization of 4-iodo-6-phenylpyrimidine derivatives. These studies have provided insights into the chemical properties and structural analysis of these compounds, aiding in the development of new pharmaceuticals and materials (Nikam & Kappe, 2017).
Safety And Hazards
Future Directions
4-Iodo-6-phenylpyrimidine has the potential to be a new anti-polyploid therapeutic agent that may be utilized in patients with thyroid cancer to target polyploid tumor cells . It also has the potential to strengthen current clinical strategies by enhancing the anticancer effects of radiation therapy .
properties
IUPAC Name |
4-iodo-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXHNJVLUUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-phenylpyrimidine | |
CAS RN |
41270-96-6 | |
Record name | 41270-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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